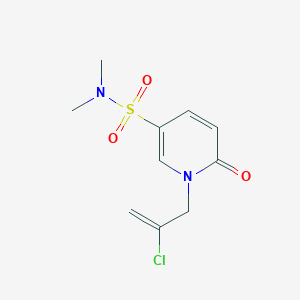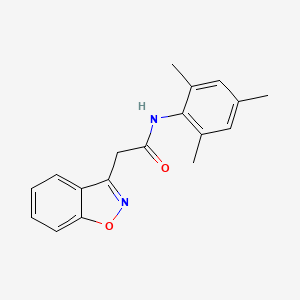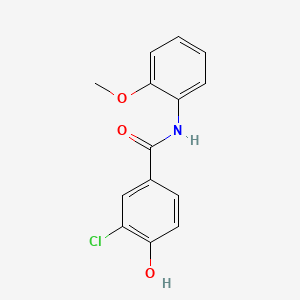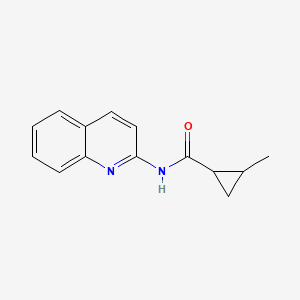
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide, also known as MQCCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of HDACs, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable, which makes it easy to store and transport. However, there are also limitations to using 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in lab experiments. One limitation is that the mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. Another limitation is that the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. By understanding how 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide inhibits HDACs, researchers may be able to design more specific HDAC inhibitors for cancer therapy. Another direction is to study the effects of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in animal models. This will help to determine the potential applications of this compound in cancer therapy. Finally, researchers could explore the potential applications of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in other areas of scientific research, such as epigenetics and gene regulation.
Conclusion:
In conclusion, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is a synthetic compound with potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. While there are limitations to using 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in lab experiments, there are also several future directions for research on this compound. By further exploring the potential applications of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide, researchers may be able to develop new therapies for cancer and other diseases.
Méthodes De Synthèse
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylquinoline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. This synthesis method has been optimized to produce high yields of pure 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has shown potential applications in various scientific research fields. One of the most promising applications is in the study of cancer. 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-8-11(9)14(17)16-13-7-6-10-4-2-3-5-12(10)15-13/h2-7,9,11H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJPMPBZQVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


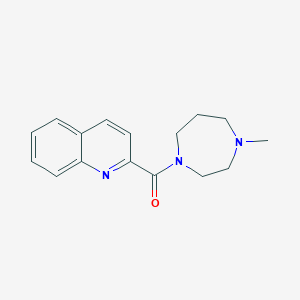
![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
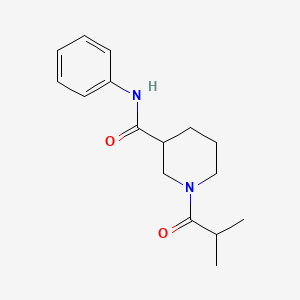
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
